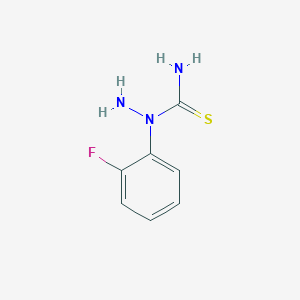
1-(2-Fluorophenyl)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazine-carbothioamide moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium hydroxide. The mixture is stirred at room temperature for a few hours, followed by heating to 65°C to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it targets the VEGFR-2 signaling pathway, inhibiting tumor angiogenesis and inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine-carbothioamide moiety.
Thiosemicarbazones: These are structurally related compounds known for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This fluorine substitution often results in improved pharmacokinetic properties and increased binding affinity to molecular targets compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
89521-95-9 |
|---|---|
Molekularformel |
C7H8FN3S |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-amino-1-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)11(10)7(9)12/h1-4H,10H2,(H2,9,12) |
InChI-Schlüssel |
WHKMCAKUCOPWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N(C(=S)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


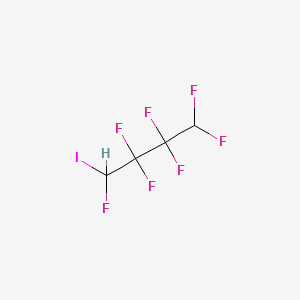
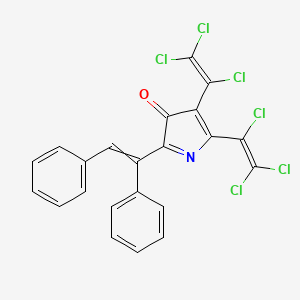
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
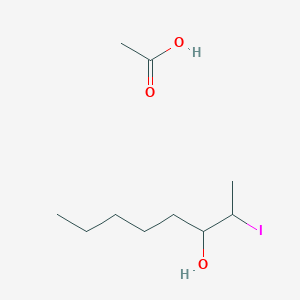
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
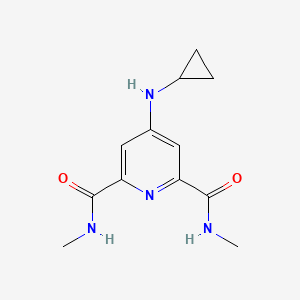
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
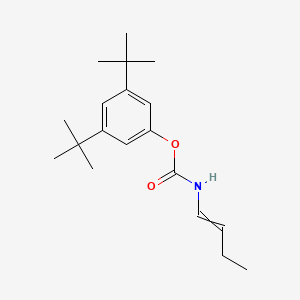
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
